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Introduction

TC-5619, also known as Bradanicline, is a potent and selective full agonist of the a7 neuronal
nicotinic acetylcholine receptor (nAChR) that was under development for the treatment of
cognitive and negative symptoms associated with schizophrenia and other neurological
disorders.[1][2][3][4] Discovered and developed by Targacept, Inc., TC-5619 showed early
promise in preclinical models and initial clinical trials but ultimately did not demonstrate
sufficient efficacy in larger, later-stage studies, leading to the discontinuation of its development
for these indications.[5] This technical guide provides a comprehensive overview of the
discovery, history, mechanism of action, and key experimental data related to TC-5619.

Discovery and Development History

Bradanicline was identified as a promising therapeutic candidate for cognitive deficits in
neurological disorders through Targacept's proprietary drug discovery platform. The
development program for TC-5619 progressed through several phases:

» Preclinical Development: Extensive in vitro and in vivo studies were conducted to
characterize the pharmacological profile of TC-5619. These studies established its high
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affinity and selectivity for the a7 nAChR and demonstrated its efficacy in animal models
relevant to schizophrenia.

e Phase | Clinical Trials: Early-phase clinical trials in healthy volunteers established the safety
and tolerability profile of TC-5619. These studies showed that single doses were well-
tolerated up to 406 mg and multiple doses up to 204 mg were also well-tolerated. The
pharmacokinetic profile revealed a half-life of approximately 20 hours.

e Phase Il Clinical Trials: Several Phase Il trials were conducted to evaluate the efficacy of TC-
5619 in patients with schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). An
initial exploratory Phase Il trial showed some positive effects on cognitive and negative
symptoms in schizophrenia. However, a subsequent, larger Phase Ilb trial did not meet its
primary endpoint for improving negative symptoms as measured by the Scale for the
Assessment of Negative Symptoms (SANS), nor did it show significant improvement in
cognitive function. These disappointing results led Targacept to halt further development of
TC-5619 for schizophrenia.

Mechanism of Action

TC-5619 is a selective agonist of the a7 nicotinic acetylcholine receptor. The a7 nAChR is a
ligand-gated ion channel widely expressed in the central nervous system, particularly in brain
regions implicated in cognitive functions such as the hippocampus and prefrontal cortex.
Activation of a7 nAChRs by acetylcholine or other agonists leads to an influx of calcium ions,
which in turn modulates various downstream signaling pathways involved in synaptic plasticity,
learning, and memory.

The proposed therapeutic mechanism of TC-5619 in schizophrenia was based on the
hypothesis that enhancing cholinergic signaling through a7 nAChR activation could ameliorate
the cognitive and negative symptoms of the disorder. Deficits in cholinergic neurotransmission
and a7 nAChR function have been implicated in the pathophysiology of schizophrenia.

Quantitative Data

The following tables summarize the key quantitative data for TC-5619 (Bradanicline).

Table 1: In Vitro Receptor Binding Affinity of TC-5619
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Receptor o . .
Radioligand Preparation Ki (nM) Reference
Subtype
Rat hippocampal
o7 nAChR [BH]-MLA
membranes
HEK?293 cells
expressing
a7 nAChR [BH]-MLA 1
human a7 and
RIC3
Pig brain
o7 nAChR 3H-NS14492 0.063
homogenate
o SH-EP1 cell
0432 nAChR [H]-(S)-nicotine 2800
membranes
o Rat cortical
0432 nAChR [3H]-(S)-nicotine 2100
membranes

Table 2: In Vitro Functional Activity of TC-5619

Receptor . Emax (% of
Assay Preparation  ECso (nM) Reference
Subtype ACh)
Patch clamp
Human a7 _ Xenopus
electrophysiol 33 100
nAChR oocytes
0gy
Human
12 (at 100
muscle 86Rpb* efflux TE671 cells >100,000 M)
nNAChR H
Rat
I 20 (at 100
ganglionic 86Rb+ efflux PC12 cells >100,000 M)
NAChR H
Human
o SH-SY5Y 11 (at 100
ganglionic 86Rb* efflux >100,000
cells M)
nNAChR
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays
1. Receptor Binding Assays

o Objective: To determine the binding affinity (Ki) of TC-5619 for various nAChR subtypes.
e Protocol (a7 nAChR):

o Preparation of Membranes: Rat hippocampal tissue or HEK293 cells expressing the
human a7 and RIC3 subunits were homogenized in a buffered solution and centrifuged to
isolate the cell membranes.

o Binding Reaction: Membranes were incubated with a specific radioligand for the a7
NAChR ([3H]-MLA) and varying concentrations of TC-5619.

o Separation and Counting: The bound and free radioligand were separated by rapid
filtration. The amount of radioactivity trapped on the filters was quantified using liquid
scintillation counting.

o Data Analysis: The inhibition constant (Ki) was calculated from the ICso value (the
concentration of TC-5619 that inhibits 50% of the specific radioligand binding) using the
Cheng-Prusoff equation.

2. Functional Assays (8°Rb* Efflux)

o Objective: To assess the functional activity (agonist or antagonist) of TC-5619 at different
NAChR subtypes.

e Protocol:

o Cell Culture: Cell lines endogenously or recombinantly expressing the nAChR subtype of
interest (e.g., TE671 for muscle, PC12 for rat ganglionic, SH-SY5Y for human ganglionic)
were cultured.
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Loading with 86Rb*: Cells were incubated with 8®Rb* (a radioactive potassium analog)
which enters the cells through potassium channels.

Stimulation: Cells were exposed to varying concentrations of TC-5619 or a known agonist
(e.g., acetylcholine). Activation of the nAChR ion channel allows for the efflux of 8éRb*.

Quantification: The amount of 8Rb* released into the supernatant was measured.

Data Analysis: The concentration-response curves were plotted to determine the ECso (the
concentration of TC-5619 that produces 50% of the maximal response) and the Emax (the
maximal response relative to a full agonist).

Preclinical In Vivo Models

1. Prepulse Inhibition (PPI) of the Acoustic Startle Response

o Objective: To evaluate the potential of TC-5619 to ameliorate sensorimotor gating deficits, a

model for positive symptoms of schizophrenia.

e Protocol:

o

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a
sensor to measure the whole-body startle response of the animal (rat or mouse).

Acclimation: Animals were placed in the startle chamber for an acclimation period.

Drug Administration: TC-5619 or a vehicle was administered. In some experiments, a
dopamine agonist like apomorphine was used to induce a PPI deficit.

Test Session: The session consisted of different trial types presented in a pseudorandom
order:

» Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) was presented.

» Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-80
dB) was presented shortly before the loud pulse.

» No-stimulus trials: Background noise only.
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o Data Analysis: PPl was calculated as the percentage reduction in the startle response in
the prepulse-pulse trials compared to the pulse-alone trials.

2. Novel Object Recognition (NOR) Test

o Objective: To assess the effects of TC-5619 on recognition memory, a measure of cognitive
function.

e Protocol:
o Apparatus: An open-field arena.
o Habituation: Each rat was individually allowed to explore the empty arena for a set period.

o Training (Familiarization) Phase: Two identical objects were placed in the arena, and the
rat was allowed to explore them for a defined time.

o Inter-trial Interval: A delay was introduced between the training and testing phases.

o Testing Phase: One of the familiar objects was replaced with a novel object, and the rat
was returned to the arena. The time spent exploring each object was recorded.

o Data Analysis: A discrimination index was calculated, representing the proportion of time
spent exploring the novel object compared to the total exploration time for both objects. A
higher index indicates better recognition memory.

Clinical Trial Design

Phase IIb Study in Schizophrenia (NCT01488929)

» Objective: To evaluate the efficacy and safety of TC-5619 as an adjunctive therapy for
negative and cognitive symptoms in patients with schizophrenia.

o Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

o Participants: 477 outpatients with a diagnosis of schizophrenia who were stabilized on an
atypical antipsychotic medication.
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« Intervention: Patients were randomized to receive either TC-5619 (5 mg or 50 mg) or
placebo once daily for 24 weeks, in addition to their ongoing antipsychotic treatment.

e Primary Outcome Measure: Change from baseline in the composite score of the Scale for
the Assessment of Negative Symptoms (SANS).

» Key Secondary Outcome Measures:

o Change from baseline in the composite score of the Cogstate Schizophrenia Battery
(CSB) to assess cognitive function.

o Change from baseline in the University of California San Diego Performance-Based Skills
Assessment-Brief Version (UPSA-B) total score to measure functional capacity.

Signaling Pathways and Experimental Workflows
o7 Nicotinic Acetylcholine Receptor Signhaling

Activation of the a7 nAChR by an agonist like TC-5619 initiates a cascade of intracellular
events. The primary event is the opening of the ion channel, leading to a rapid influx of Ca2*.
This increase in intracellular calcium can trigger several downstream signaling pathways.
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Caption: Simplified signaling pathways activated by TC-5619 at the a7 nAChR.

Prepulse Inhibition Experimental Workflow

The following diagram illustrates the workflow for a typical prepulse inhibition experiment to test

the effects of TC-56109.
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Caption: Workflow for a prepulse inhibition (PPI) experiment.

Phase Il Clinical Trial Logical Flow
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This diagram outlines the logical progression of the Phase IIb clinical trial for TC-5619 in
schizophrenia.
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Caption: Logical flow of the Phase llb clinical trial of TC-5619.

Conclusion

TC-5619 (Bradanicline) represents a well-characterized, selective a7 nAChR agonist that
underwent a comprehensive development program. While it showed promise in preclinical
studies and early clinical trials for schizophrenia, it ultimately failed to demonstrate efficacy in a
large Phase llb study, leading to the cessation of its development for this indication. The data
and experimental protocols detailed in this guide provide valuable insights for researchers and
drug development professionals working on novel therapeutics targeting the a7 nAChR and
other mechanisms for cognitive and negative symptoms in schizophrenia and other CNS
disorders. The story of TC-5619 underscores the challenges of translating preclinical findings
into clinical efficacy for complex neuropsychiatric disorders.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to TC-5619 (Bradanicline):
Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1262859#discovery-and-history-of-tc-5619-
bradanicline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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